ethyl 4-{3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate
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Overview
Description
Ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a bromophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the bromophenyl group, and the final esterification to form the benzoate ester. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may yield primary amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan ring and bromophenyl group can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-furanone: Similar structure but lacks the benzoate ester and nitrile group.
Ethyl 4-aminobenzoate: Similar ester functionality but lacks the furan ring and bromophenyl group.
4-Bromo-2-furancarboxylic acid: Contains the furan ring and bromophenyl group but lacks the benzoate ester.
Uniqueness
Ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, bromophenyl group, nitrile group, and benzoate ester in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-2-29-23(28)16-5-9-19(10-6-16)26-22(27)17(14-25)13-20-11-12-21(30-20)15-3-7-18(24)8-4-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAKFXYRYDNHCW-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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